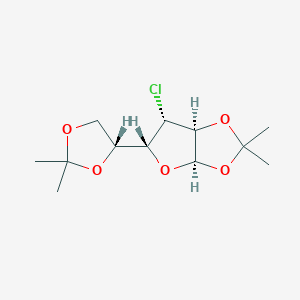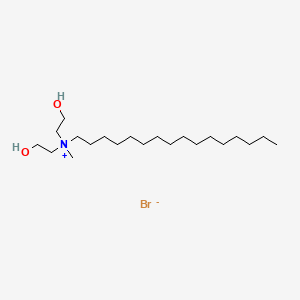
2,2'-(Phenylphosphanediyl)dibenzaldehyde
Overview
Description
2,2'-(Phenylphosphanediyl)dibenzaldehyde, commonly known as PDBA, is a chemical compound with the molecular formula C26H18P2O. It is a yellow crystalline substance that is widely used in scientific research due to its unique chemical properties. PDBA is a versatile compound that has been studied for various applications, including organic synthesis, catalysis, and biological imaging.
Scientific Research Applications
Synthesis and Catalysis:
- 2,2'-(Phenylphosphanediyl)dibenzaldehyde is instrumental in synthesizing macrocyclic iron(II)/(NH)2P2 catalysts. These catalysts show high efficiency and enantioselectivity in the transfer hydrogenation of polar double bonds, making them valuable in organic synthesis and chemical processes (Bigler & Mezzetti, 2016).
Chemical Complex Formation
2. This compound is a key intermediate in forming chiral Iron(II) NPPN complexes. These complexes have applications in asymmetric Strecker reactions of azomethine imines, which are significant in synthesizing amino acids and related compounds (Huber, Bigler & Mezzetti, 2015).
Catalytic Oxidation
3. It plays a role in forming Schiff base copper(II) complexes, which serve as efficient and selective catalysts in the oxidation of alcohols. This catalytic activity is crucial in the field of green chemistry for developing environmentally friendly oxidation processes (Hazra, Martins, Silva & Pombeiro, 2015).
Analytical Chemistry
4. The compound has been used to create selective polymeric membrane electrodes for detecting Pb(II) ions. These electrodes are significant in environmental monitoring and analysis (Kaur & Aulakh, 2018).
Material Science and Polymer Chemistry
5. It is utilized in the synthesis and characterization of oligo(azomethine ether)s. These materials have potential applications in advanced polymer science due to their unique structural and electrochemical properties (Kaya & Çulhaoğlu, 2012)
Biomedical Research
6. Schiff base compounds derived from 2,2'-(Phenylphosphanediyl)dibenzaldehyde have shown pronounced anticancer activities. Their synthesis and characterization contribute significantly to the development of new anticancer agents (Zayed, Zayed, Fahim & El-Samahy, 2017).
Organic Synthesis
7. The compound is involved in the reaction of 2-Hydroxybenzaldehydes with alkynes, alkenes, or Allenes, showcasing its utility in various organic synthesis processes (Kokubo, Matsumasa, Nishinaka, Miura & Nomura, 1999).
properties
IUPAC Name |
2-[(2-formylphenyl)-phenylphosphanyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15O2P/c21-14-16-8-4-6-12-19(16)23(18-10-2-1-3-11-18)20-13-7-5-9-17(20)15-22/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKRGEWQSKZTRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2C=O)C3=CC=CC=C3C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70568980 | |
| Record name | 2,2'-(Phenylphosphanediyl)dibenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-(Phenylphosphanediyl)dibenzaldehyde | |
CAS RN |
65654-64-0 | |
| Record name | 2,2'-(Phenylphosphanediyl)dibenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70568980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















